6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a morpholine ring, and a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Phenoxyacetamide derivatives: These compounds have similar functional groups and have been investigated for their therapeutic potential.
Uniqueness
6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H25BrN2O4 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
6-bromo-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25BrN2O4/c1-15-19-8-5-17(24)13-21(19)30-22(15)23(27)25-14-20(26-9-11-29-12-10-26)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,27) |
InChI Key |
RPSLKPPXWHLETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Origin of Product |
United States |
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